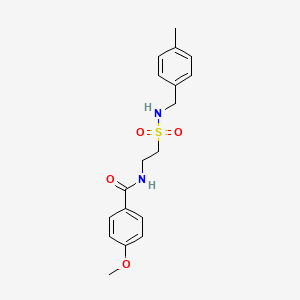

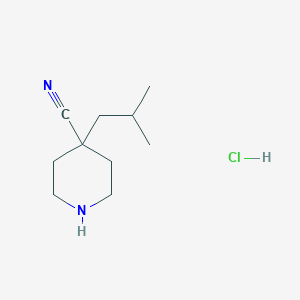

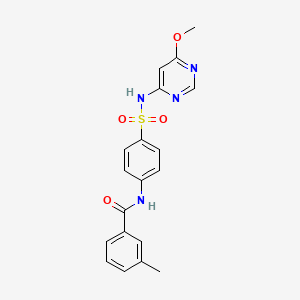

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Amidine Protection for Solution Phase Library Synthesis

The reagent 4-methoxybenzyl-4-nitrophenylcarbonate has been utilized for the N-protection of amidinonaphthol, showcasing the suitability of the 4-methoxybenzyloxycarbonyl group for multiparallel solution phase synthesis of substituted benzamidines. This method highlights the mildness of deprotection conditions, making it well-suited for the synthesis of complex organic compounds including those related to 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide (Bailey et al., 1999).

Transformation and Excretion in Biological Systems

Research into the transformation of metoclopramide in rabbits has revealed insights into the metabolic pathways of similar compounds, including those structurally related to 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide. The study identified multiple transformation products, providing a foundation for understanding the metabolic fate of such compounds in biological systems (Arita et al., 1970).

Selective Photocatalytic Oxidation

A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, highlights the potential for selective photocatalytic processes involving compounds like 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide. The high conversion and selectivity achieved on a TiO2 photocatalyst under O2 atmosphere demonstrate the potential for environmentally friendly oxidation processes (Higashimoto et al., 2009).

Oxygen Transfer Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides offers a method to differentiate between single electron transfer and direct oxygen atom transfer oxidants, which could be relevant for the study of 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide-related compounds. This research provides insights into the mechanisms of oxidation and the potential for selective chemical transformations (Lai et al., 2002).

特性

IUPAC Name |

4-methoxy-N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14-3-5-15(6-4-14)13-20-25(22,23)12-11-19-18(21)16-7-9-17(24-2)10-8-16/h3-10,20H,11-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRIHQLICIQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)